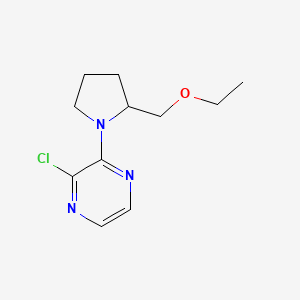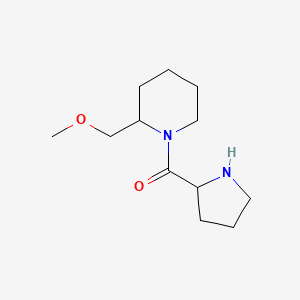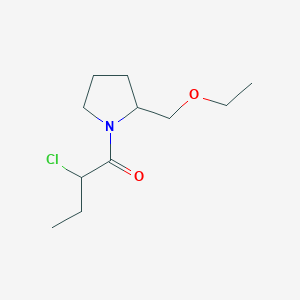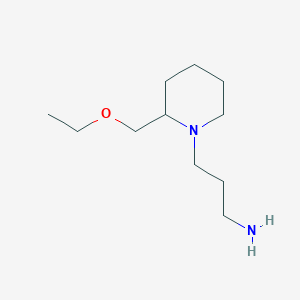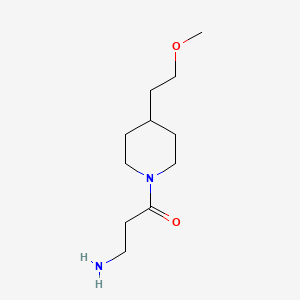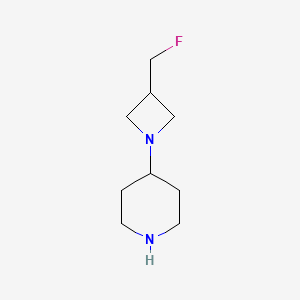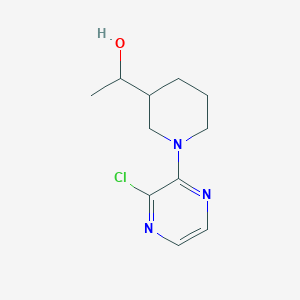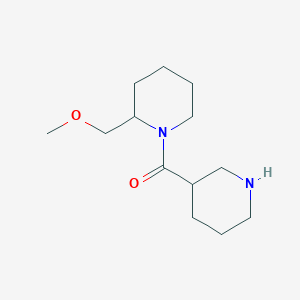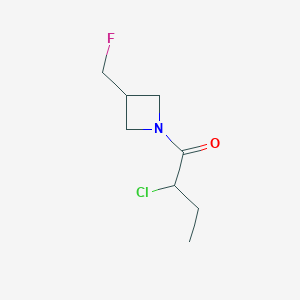
2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C8H13ClFNO and its molecular weight is 193.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
Chemical transformations of azetidinone derivatives have been explored in various studies, focusing on their potential in synthesizing new compounds. For instance, azetidin-2-ones have been used as intermediates to produce 3-aryl-2-(ethylamino)propan-1-ols, demonstrating the versatility of azetidinone derivatives in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).
Antimicrobial and Anti-inflammatory Applications
Azetidinone derivatives have shown significant promise in antimicrobial and anti-inflammatory applications. Research has highlighted the synthesis of new azetidinone derivatives and their potent anti-inflammatory effects compared to established drugs like indomethacin. Additionally, these compounds have been tested for antimicrobial efficacy against various bacterial and fungal strains, showing significant activity in many cases (Sharma, Maheshwari, & Bindal, 2013) (Desai & Dodiya, 2014) (Mistry, Desai, & Desai, 2016).
Biological Activities and Drug Synthesis
Various studies have synthesized novel azetidinone derivatives and evaluated their biological activities. These compounds have shown potential in fields like anticonvulsant therapy and as potential antibacterial agents, indicating their broad applicability in pharmaceutical development. The research in this domain underscores the importance of azetidinone derivatives as a foundation for developing new therapeutic agents (Hasan et al., 2011) (Kuramoto et al., 2003).
Pharmacological Evaluation
The pharmacological properties of azetidinone derivatives have been extensively studied, with a focus on their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. These studies highlight the diverse pharmacological potential of these compounds, paving the way for their possible use in various therapeutic applications (Gurupadayya et al., 2008).
Propiedades
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)azetidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c1-2-7(9)8(12)11-4-6(3-10)5-11/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEFDNDNRSMXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C1)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


